Oxcarbazepine

Description

This compound is an anti-epileptic medication used in the treatment of partial onset seizures that was first approved for use in the United States in 2000. It is a structural derivative of [carbamazepine] and exerts a majority of its activity via a pharmacologically active metabolite, MHD, which exists as a racemate in the blood - a pro-drug of the more active (S)-enantiomer is also marketed as a separate anti-epileptic under the name [eslicarbazepine]. Compared to other anti-epileptic drugs, which are generally metabolized via the cytochrome P450 system, this compound has a reduced propensity for involvement in drug-drug interactions owing to its primarily reductive metabolism.

This compound is an Anti-epileptic Agent. The physiologic effect of this compound is by means of Decreased Central Nervous System Disorganized Electrical Activity.

This compound is a keto analogue of carbamazepine and, like the parent drug, is a potent anticonvulsant used alone or in combination with other agents in the therapy of partial seizures. This compound has been linked to rare instances of clinically apparent acute drug induced liver injury which resembles carbamazepine hepatotoxicity.

This compound is a dibenzazepine carboxamide derivative with an anticonvulsant property. As a prodrug, this compound is converted to its active metabolite, 10-monohydroxy. Although the mechanism of action has not been fully elucidated, electrophysiological studies indicate this agent blocks voltage-gated sodium channels, thereby stabilizing hyper-excited neural membranes, inhibiting repetitive neuronal firing, and decreasing the propagation of synaptic impulses.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2000 and is indicated for epilepsy and seizure and has 10 investigational indications.

This compound is structurally a derivative of carbamazepine, adding an extra oxygen atom to the benzylcarboxamide group. This difference helps reduce the impact on the liver of metabolizing the drug, and also prevents the serious forms of anemia occasionally associated with carbamazepine. Aside from this reduction in side effects, it is thought to have the same mechanism as carbamazepine - sodium channel inhibition - and is generally used to treat partial seizures in epileptic children and adults.

A carbamazepine derivative that acts as a voltage-gated sodium channel blocker. It is used for the treatment of PARTIAL SEIZURES with or without secondary generalization. It is also an inducer of CYTOCHROME P-450 CYP3A4.

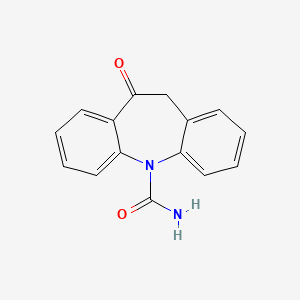

structure in first source

See also: Carbamazepine (broader); Licarbazepine (has active moiety).

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRLABGOLIVAIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045703 | |

| Record name | Oxcarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxcarbazepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in chloroform, dichloromethane, acetone, and methanol and practically insoluble in ethanol, ether, and water., 1.60e-01 g/L | |

| Record name | OXCARBAZEPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxcarbazepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ethanol, White to faintly orange crystalline powder | |

CAS No. |

28721-07-5 | |

| Record name | Oxcarbazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28721-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxcarbazepine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028721075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxcarbazepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXCARBAZEPINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxcarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxcarbazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXCARBAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZI5B1W380 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXCARBAZEPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxcarbazepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215-216 °C, 215.5 °C | |

| Record name | OXCARBAZEPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxcarbazepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pharmacological Profile of Oxcarbazepine and Its Active Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxcarbazepine is a second-generation antiepileptic drug widely utilized in the management of partial-onset seizures. Its pharmacological activity is primarily mediated through its active metabolite, licarbazepine (B1675244) (also known as 10-monohydroxy derivative or MHD). This technical guide provides an in-depth overview of the pharmacological profile of this compound and licarbazepine, focusing on their mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to support advanced research and drug development efforts.

Mechanism of Action

The primary mechanism of action for this compound and its active metabolite, licarbazepine, is the blockade of voltage-gated sodium channels (VGSCs).[1][2][3][4] This action stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and reduces the propagation of synaptic impulses.[1][2] In addition to their effects on sodium channels, this compound and licarbazepine have been shown to modulate other ion channels, including potassium and calcium channels, which may contribute to their overall anticonvulsant effect.[1][4][5]

Voltage-Gated Sodium Channel (VGSC) Blockade

This compound and licarbazepine bind to VGSCs, with a higher affinity for the inactivated state of the channel.[6] This state-dependent binding is crucial for their therapeutic action, as it allows for selective targeting of rapidly firing neurons characteristic of epileptic seizures, while having less effect on neurons firing at a normal physiological rate.

Modulation of Other Ion Channels

Evidence suggests that this compound and its metabolites can also influence the activity of voltage-gated potassium and calcium channels.[1][4][5] Modulation of these channels can further contribute to the stabilization of neuronal membranes and the reduction of neuronal excitability. For instance, licarbazepine has been shown to inhibit certain subtypes of voltage-gated calcium channels.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily attributable to its active metabolite, licarbazepine. The principal effect is a reduction in the frequency and severity of seizures.

Quantitative Pharmacodynamic Data

The following table summarizes key quantitative data related to the pharmacodynamic effects of this compound and licarbazepine on their molecular targets.

| Parameter | Drug | Target | Value | Reference |

| IC50 | This compound | Voltage-Gated Sodium Channels (INa) | 3.1 µM | [7] |

| IC50 (High Affinity) | Eslicarbazepine (B1671253) (S-enantiomer of Licarbazepine) | hCav3.2 Calcium Channels | 0.43 µM | [8] |

| IC50 (Low Affinity) | Eslicarbazepine (S-enantiomer of Licarbazepine) | hCav3.2 Calcium Channels | 62.61 µM | [8] |

| Ki | Licarbazepine (MHD) | CYP2C19 | 15 ± 10 µM | [9] |

Pharmacokinetics

This compound is a prodrug that is rapidly and extensively metabolized to its pharmacologically active metabolite, licarbazepine.[1][2]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is well absorbed after oral administration, with a bioavailability of over 95%.[2]

-

Metabolism: this compound is rapidly reduced by cytosolic reductases to licarbazepine.[10][11] Licarbazepine is then primarily eliminated through glucuronidation.[10][11]

-

Excretion: The metabolites of this compound are mainly excreted by the kidneys.[2]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound and its active metabolite, licarbazepine.

| Parameter | This compound | Licarbazepine (MHD) | Reference |

| Tmax (hours) | ~1-3 | ~4-12 | [12] |

| Half-life (hours) | ~2 | ~9 | [2] |

| Protein Binding | Not specified | Not specified | |

| Cmax (µg/mL) at 800mg/day | Not applicable | 15.5 | [13][14] |

| AUC0-24 (µg·h/mL) at 800mg/day | Not applicable | 205.4 | [13][14] |

Drug Interactions

This compound and licarbazepine can participate in drug-drug interactions, primarily through their effects on cytochrome P450 (CYP) enzymes.

Enzyme Inhibition and Induction

Licarbazepine is an inhibitor of CYP2C19, which can lead to increased concentrations of drugs metabolized by this enzyme.[2][9] this compound is an inducer of CYP3A4.[15][16]

Quantitative Data on Enzyme Interactions

| Interaction | Drug/Metabolite | Enzyme | Effect | Quantitative Measure | Reference |

| Inhibition | Licarbazepine (MHD) | CYP2C19 | Inhibition | Ki = 15 ± 10 µM | [9] |

| Induction | This compound | CYP1A2 | Induction | 7.2-fold mRNA increase | [17] |

| Induction | This compound | CYP2B6 | Induction | 11.5-fold mRNA increase | [17] |

| Induction | This compound | CYP3A4 | Induction | 3.5-fold mRNA increase | [17] |

| Induction | Licarbazepine (MHD) | CYP2B6 | Induction | 7.0-fold mRNA increase | [17] |

| Induction | Licarbazepine (MHD) | CYP3A4 | Induction | 2.7-fold mRNA increase | [17] |

Clinical Efficacy

This compound is established as an effective treatment for partial-onset seizures in both adults and children, used as either monotherapy or adjunctive therapy.[18][19] Clinical trials have demonstrated its efficacy in reducing seizure frequency.[18][19]

Experimental Protocols

Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To characterize the effects of this compound and licarbazepine on voltage-gated sodium channels.

Methodology:

-

Cell Culture: Use a suitable cell line expressing the desired sodium channel subtype (e.g., HEK-293 cells stably transfected with the specific channel).

-

Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2).

-

-

Whole-Cell Recording:

-

Establish a giga-ohm seal between the micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a test potential (e.g., 0 mV) to activate the channels.

-

-

Drug Application: Perfuse the cells with increasing concentrations of this compound or licarbazepine to determine the concentration-dependent block of the sodium current and calculate the IC50 value.

This protocol is a generalized representation based on standard patch-clamp techniques.[20][21][22][23][24]

In Vitro CYP450 Induction Assay

Objective: To assess the potential of this compound and licarbazepine to induce CYP enzymes.

Methodology:

-

Hepatocyte Culture: Use cryopreserved human hepatocytes cultured in a suitable medium.

-

Compound Treatment: Treat the hepatocytes with various concentrations of this compound, licarbazepine, a positive control (e.g., rifampicin (B610482) for CYP3A4), and a vehicle control for a period of 48-72 hours.

-

Endpoint Analysis:

-

mRNA Analysis (qPCR): Isolate RNA from the treated cells and perform quantitative real-time PCR to measure the relative expression levels of the target CYP enzyme mRNA (e.g., CYP3A4, CYP2B6).

-

Enzyme Activity Assay: Incubate the treated hepatocytes with a specific probe substrate for the target CYP enzyme. Measure the formation of the resulting metabolite using LC-MS/MS to determine the enzyme's catalytic activity.

-

-

Data Analysis: Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control. Determine the EC50 value for induction if a clear concentration-response relationship is observed.

This protocol is a generalized representation based on standard in vitro drug metabolism assays.[25][26][27][28][29]

Clinical Trial Design for Partial-Onset Seizures

Objective: To evaluate the efficacy and safety of this compound as monotherapy for partial-onset seizures.

Methodology:

-

Study Design: A multicenter, double-blind, randomized, parallel-group trial.

-

Patient Population: Outpatients (e.g., aged 12 years and older) with inadequately controlled partial seizures, with or without secondary generalization.

-

Treatment Arms:

-

This compound high dose (e.g., 2400 mg/day).

-

This compound low dose (e.g., 300 mg/day) to serve as a control for adverse events.

-

-

Primary Efficacy Endpoint: Time to meeting predefined exit criteria, such as a significant increase in seizure frequency or severity.

-

Secondary Efficacy Endpoints: Percentage of patients meeting exit criteria, reduction in seizure frequency from baseline, and proportion of seizure-free patients.

-

Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory tests.

This is a representative design based on published clinical trials of this compound.[18][19][30]

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to its metabolites.

Mechanism of Action at the Synapse

Caption: Licarbazepine's primary action at the presynaptic terminal.

Experimental Workflow for CYP Induction Assay

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Voltage-gated Sodium Channel Inhibitors: R&D Systems [rndsystems.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. nsolns.com [nsolns.com]

- 7. The synergistic inhibitory actions of this compound on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EFFECTS-OF-ESLICARBAZEPINE--R-LICARBAZEPINE-AND-OXCARBAZEPINE-ON-ION-TRANSMISSION-THROUGH-CAV2-1-AND-CAV3-2-CHANNELS [aesnet.org]

- 9. CARBAMAZEPINE-AND-OXCARBAZEPINE-DECREASE-PHENYTOIN-METABOLISM-THROUGH-INHIBITION-OF-CYP2C19 [aesnet.org]

- 10. ClinPGx [clinpgx.org]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics and drug interactions of eslicarbazepine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of eslicarbazepine acetate at steady-state in adults with partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound accelerates cortisol elimination via cytochrome P450 3A4 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BioKB - Relationship - this compound - activates - CYP3A4 [biokb.lcsb.uni.lu]

- 17. Evaluation of cytochrome P450 inductions by anti-epileptic drug this compound, 10-hydroxythis compound, and carbamazepine using human hepatocytes and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. neurology.org [neurology.org]

- 19. This compound monotherapy for partial-onset seizures: a multicenter, double-blind, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. docs.axolbio.com [docs.axolbio.com]

- 24. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 25. downloads.regulations.gov [downloads.regulations.gov]

- 26. Cytochrome P450 (CYP) enzyme induction in vitro method using the cryopreserved human hepatocytes | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 27. Determination of In Vitro Cytochrome P450 Induction Potential Using Cryopreserved Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 28. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]

- 29. lnhlifesciences.org [lnhlifesciences.org]

- 30. ClinicalTrials.gov [clinicaltrials.gov]

Oxcarbazepine's Blockade of Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxcarbazepine, an anticonvulsant drug, exerts its primary therapeutic effect through the blockade of voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth examination of the molecular mechanisms underpinning this interaction. This compound is a prodrug that is rapidly converted to its pharmacologically active 10-monohydroxy metabolite (MHD), which is responsible for the majority of its clinical efficacy.[1][2][3] The blockade of VGSCs by MHD leads to the stabilization of hyperexcited neuronal membranes, inhibition of high-frequency repetitive neuronal firing, and a reduction in the propagation of synaptic impulses, thereby mitigating seizure activity.[1][2][4] This document details the quantitative aspects of this interaction, outlines relevant experimental protocols, and provides visual representations of the associated pathways and workflows.

Mechanism of Action: State-Dependent Blockade of VGSCs

The principal mechanism of action of this compound's active metabolite, MHD, is the voltage- and use-dependent blockade of VGSCs.[5] This means that the drug preferentially binds to and stabilizes the inactivated states of the sodium channel over the resting state.[6] During periods of high-frequency neuronal firing, as occurs during a seizure, VGSCs cycle rapidly between resting, open, and inactivated states. MHD's higher affinity for the inactivated state ensures that it selectively targets hyperactive neurons while having a lesser effect on neurons firing at a normal physiological rate.[6]

This state-dependent blockade has two key consequences:

-

Stabilization of the Inactivated State: By binding to the inactivated channel, MHD prolongs the refractory period, making it more difficult for the neuron to fire another action potential.[6]

-

Reduction of Channel Availability: The binding of MHD to the inactivated state reduces the pool of channels available to open in response to a subsequent depolarization.

This mechanism effectively dampens the excessive neuronal firing characteristic of epileptic seizures.[4]

Quantitative Data

The following tables summarize the quantitative data regarding the interaction of this compound and its active metabolite (MHD) with voltage-gated sodium channels and related downstream effects.

| Compound | Parameter | Value | Cell Type/System | Reference |

| This compound | IC50 (Inhibition of I_Na_) | 3.1 µM | NG108-15 neuronal cells | |

| This compound | IC50 (Limiting repetitive firing) | 5 x 10⁻⁸ M | Cultured mouse central neurons | |

| MHD | IC50 (Limiting repetitive firing) | 2 x 10⁻⁸ M | Cultured mouse central neurons | |

| This compound | IC50 (Inhibition of glutamate (B1630785) release) | 23 - 150 µM | Experimental models | [7] |

Table 1: Potency of this compound and MHD on Sodium Channel Activity and Glutamate Release

| Compound (at 250 µM) | Parameter | Value | Cell Type | Reference |

| This compound | Shift in V₀.₅ of fast inactivation | -16.6 mV | N1E-115 cells | [8][9] |

| This compound | Shift in V₀.₅ of slow inactivation | -28.1 mV | N1E-115 cells | [9] |

| This compound | Relative affinity for slow inactivated vs. resting state | 1.8 times higher | N1E-115 cells | [8][9] |

Table 2: Effects of this compound on the Inactivation Gating of Voltage-Gated Sodium Channels

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the action of this compound.

References

- 1. Frontiers | The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Molecular determinants of state-dependent block of voltage-gated sodium channels by pilsicainide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. THE CRYSTAL STRUCTURE OF A VOLTAGE-GATED SODIUM CHANNEL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eslicarbazepine and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, this compound and lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESLICARBAZEPINE--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]

An In-depth Technical Guide on the Role of Oxcarbazepine in Modulating Potassium and Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxcarbazepine, a second-generation antiepileptic drug, exerts its primary therapeutic effect through the blockade of voltage-gated sodium channels. However, a growing body of evidence reveals that its modulation of potassium and calcium channels constitutes a significant secondary mechanism contributing to its anticonvulsant properties. This guide provides a comprehensive technical overview of the molecular interactions between this compound and its active metabolite, 10-monohydroxy derivative (MHD), with various subtypes of potassium and calcium ion channels. We present quantitative data from key studies, detail the experimental protocols used to elucidate these interactions, and visualize the implicated signaling pathways. This document serves as a resource for researchers and drug development professionals seeking a deeper understanding of this compound's multifaceted mechanism of action.

Introduction

This compound is a prodrug that is rapidly and extensively metabolized to its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine.[1] While the principal mechanism of action is the stabilization of hyperexcited neuronal membranes via the blockade of voltage-sensitive sodium channels, its influence on potassium and calcium conductances plays a crucial role in shaping its overall therapeutic profile.[1][2][3] This modulation of potassium and calcium channels contributes to the reduction of neuronal hyperexcitability and the inhibition of seizure propagation.[2][4] This guide will delve into the specific effects of this compound and MHD on these ion channels, providing a detailed analysis for the scientific community.

Modulation of Potassium Channels by this compound

This compound has been shown to selectively modulate specific subtypes of voltage-gated potassium channels, thereby influencing neuronal repolarization and firing patterns.

Quantitative Effects on Potassium Channel Subtypes

The primary effect of this compound on potassium channels is the suppression of the delayed rectifier K+ current (IK(DR)).[5][6] This current is crucial for the repolarization phase of the action potential. In contrast, this compound has been found to have no significant effect on the M-type K+ current (IK(M)), a slowly activating and non-inactivating potassium current that helps to stabilize the membrane potential.[5]

| Compound | Channel Subtype | Cell Type | Effect | IC50 | Maximal Inhibition | Current Density Change | Reference |

| This compound | Delayed Rectifier (IK(DR)) | Differentiated NG108-15 neuronal cells | Inhibition | 7.2 µM | 80% | At 10 µM, decreased from 41±4 pA/pF to 22±2 pA/pF | [5] |

| This compound | M-type (IK(M)) | Differentiated NG108-15 neuronal cells | No effect | - | - | - | [5] |

Signaling Pathway: Inhibition of IK(DR) and Neuronal Excitability

The inhibition of the delayed rectifier potassium current (IK(DR)) by this compound leads to a prolongation of the action potential duration.[5] This extended repolarization phase can have significant downstream effects on neuronal signaling and neurotransmitter release.

Figure 1: this compound's modulation of neuronal excitability via inhibition of IK(DR).

Modulation of Calcium Channels by MHD

The active metabolite of this compound, MHD, has been shown to modulate high-voltage-activated (HVA) calcium channels, which are critical for neurotransmitter release at presynaptic terminals.[7][8]

Quantitative Effects on Calcium Channel Subtypes

| Compound | Channel Type | Channel Subtype | Cell Type | Effect | Reference |

| MHD (GP 47779) | High-Voltage-Activated (HVA) | N-type, P/Q-type, R-type | Cortical and Striatal Neurons | Dose-dependent decrease in current | [7][8] |

| MHD (GP 47779) | High-Voltage-Activated (HVA) | L-type | Cortical and Striatal Neurons | No effect | [8] |

| This compound | Low-Voltage-Activated (LVA) | T-type (hCav3.2) | HEK 293 cells | No significant effect (up to 30 µM) | [9] |

Signaling Pathway: Inhibition of HVA Calcium Channels and Glutamate (B1630785) Release

The inhibition of presynaptic HVA calcium channels by MHD is a key mechanism underlying the reduction of excitatory neurotransmitter release, particularly glutamate.[7][10] This reduction in glutamatergic transmission contributes significantly to the anticonvulsant effects of this compound.

Figure 2: MHD's inhibition of presynaptic HVA calcium channels reduces glutamate release.

Experimental Protocols

The primary technique used to characterize the effects of this compound and MHD on ion channels is the whole-cell patch-clamp method. This electrophysiological technique allows for the measurement of ionic currents across the entire cell membrane.

General Whole-Cell Patch-Clamp Protocol

-

Cell Preparation: Neuronal cells (e.g., primary cortical neurons, NG108-15 cells, or HEK293 cells stably expressing the channel of interest) are cultured on glass coverslips.

-

Electrode Preparation: Borosilicate glass capillaries are pulled into micropipettes with a tip resistance of 2-5 MΩ. The micropipette is filled with an internal solution mimicking the intracellular ionic composition and containing ATP and GTP to maintain cell health.

-

Recording Setup: The coverslip with cells is placed in a recording chamber on an inverted microscope and perfused with an external solution (artificial cerebrospinal fluid or Tyrode's solution) at a constant rate.

-

Gigaohm Seal Formation: The micropipette is positioned onto the surface of a target cell, and gentle suction is applied to form a high-resistance ( >1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Recording: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit ionic currents through the channels of interest.

-

Data Acquisition and Analysis: The resulting currents are recorded, amplified, and digitized. Specific voltage protocols are used to isolate and characterize different channel subtypes. Drug solutions (e.g., this compound or MHD at various concentrations) are applied via the perfusion system, and the changes in current amplitude and kinetics are measured and analyzed.

Experimental Workflow Diagram

Figure 3: General workflow for whole-cell patch-clamp experiments.

Conclusion

In addition to its well-established role as a voltage-gated sodium channel blocker, this compound and its active metabolite, MHD, exhibit significant modulatory effects on specific subtypes of potassium and calcium channels. The inhibition of the delayed rectifier potassium current by this compound prolongs the action potential duration, thereby influencing neuronal firing patterns. Furthermore, the dose-dependent inhibition of high-voltage-activated calcium channels by MHD reduces presynaptic glutamate release, a key factor in its anticonvulsant efficacy. A thorough understanding of these secondary mechanisms is essential for the rational design of novel antiepileptic drugs and for optimizing the clinical application of this compound. Further research is warranted to elucidate the precise quantitative effects of MHD on specific HVA calcium channel subtypes and to explore the full spectrum of signaling pathways affected by the modulation of these ion channels.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. The synergistic inhibitory actions of this compound on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. benchchem.com [benchchem.com]

- 9. EFFECTS-OF-ESLICARBAZEPINE--R-LICARBAZEPINE-AND-OXCARBAZEPINE-ON-ION-TRANSMISSION-THROUGH-CAV2-1-AND-CAV3-2-CHANNELS [aesnet.org]

- 10. droracle.ai [droracle.ai]

Preclinical Anticonvulsant Profile of Oxcarbazepine: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxcarbazepine (OXC) is a second-generation antiepileptic drug (AED) approved for the treatment of partial-onset seizures and generalized tonic-clonic seizures. Structurally a 10-keto analogue of carbamazepine (B1668303), it exhibits a distinct preclinical profile characterized by a more favorable pharmacokinetic pathway and a potent anticonvulsant effect primarily mediated by its active metabolite. This document provides an in-depth review of the preclinical pharmacology of this compound, detailing its mechanism of action, metabolic pathway, efficacy in established animal models, and the experimental protocols used for its evaluation. All quantitative data are presented in tabular format for clarity, and key processes are visualized using standardized diagrams.

Pharmacokinetics and Metabolism

This compound functions as a prodrug, undergoing rapid and extensive metabolism to its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine.[1][2][3] This biotransformation is the cornerstone of its clinical profile.

-

Absorption and Conversion: Following oral administration, this compound is almost completely absorbed and is swiftly reduced by cytosolic arylketone reductases in the liver to MHD.[1][4] Unchanged this compound is present in plasma at very low levels, with MHD accounting for approximately 70% of the total drug-related compounds in plasma.[4]

-

Active Metabolite: MHD is responsible for the majority of the anticonvulsant activity attributed to this compound administration.[1][2][4] The half-life of the parent compound is short (1-3.7 hours), while the active MHD metabolite has a longer half-life of 8-10 hours, allowing for stable plasma concentrations.[2]

-

Further Metabolism and Excretion: MHD is subsequently metabolized through glucuronic acid conjugation and is predominantly eliminated via renal excretion.[1][4] A minor portion (around 4%) is oxidized to the inactive 10,11-dihydroxy derivative (DHD).[1][4] Unlike carbamazepine, this compound does not induce its own metabolism.[2]

Mechanism of Action

The primary mechanism of action for this compound and its active metabolite, MHD, is the blockade of voltage-sensitive sodium channels (VGSCs).[1][5][6][7]

This action is use-dependent, meaning the blocking effect is more pronounced on neurons that are firing at a high frequency, a characteristic of epileptic seizures.[5] By binding to the VGSCs, OXC and MHD stabilize the channels in their inactivated state. This delays their return to the resting state, thereby limiting sustained, high-frequency repetitive firing of action potentials and reducing the propagation of synaptic impulses.[3][7][8]

While the blockade of sodium channels is the principal mechanism, modulation of potassium and high-voltage activated calcium channels may also contribute to the overall anticonvulsant effect.[5][6][7][8]

Preclinical Anticonvulsant Efficacy

This compound and MHD have demonstrated robust anticonvulsant activity across various preclinical models, with particular efficacy in models of generalized tonic-clonic seizures.

Maximal Electroshock (MES) Seizure Model

The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures by assessing their ability to prevent seizure spread.[9] Both this compound and its metabolite MHD show potent efficacy in this model.

| Compound | Species | Route | ED₅₀ (mg/kg) | Citation(s) |

| This compound | Mouse | p.o. | 13.5 - 20.5 | [8][10] |

| This compound | Rat | p.o. | 13.5 - 20.5 | [8][10] |

| This compound | Mouse | i.p. | 12.24 | [11] |

| MHD | Mouse | p.o. | 13.5 - 20.5 | [8] |

| MHD | Rat | p.o. | 13.5 - 20.5 | [8] |

ED₅₀: Median Effective Dose required to protect 50% of animals from the seizure endpoint. p.o.: per os (oral administration); i.p.: intraperitoneal.

Chemoconvulsant Seizure Models

Models using chemical convulsants like pentylenetetrazol (PTZ) are employed to identify drugs that can raise the seizure threshold, often predicting efficacy against myoclonic and absence seizures.

| Compound | Model | Species | Efficacy Noted | Citation(s) |

| This compound | Subcutaneous PTZ (s.c. PTZ) | Rodent | Less potent compared to MES test.[8] | [8] |

| This compound | Timed IV PTZ Infusion | Mouse | Enhanced threshold for clonus and tonic extension. | [12] |

| This compound | PTZ-Kindling | Mouse | Did not significantly alter oxidative stress parameters. | [13] |

| MHD | Metrazol-induced seizures | Rat | Specifically abolished the tonic phase of seizures.[14] | [14] |

Kindling Model

The kindling model, where repeated sub-convulsive electrical stimuli lead to persistent seizure susceptibility, is a model of partial epilepsy and epileptogenesis.

| Compound | Model | Species | Efficacy Noted | Citation(s) |

| This compound | Amygdala Kindling | Rat | A single dose (7.5 mg/kg) inhibited established kindled seizures.[10] | [10][15] |

| This compound | Amygdala Kindling | Rat | Did not significantly influence the development (acquisition) of kindling.[8] | [8] |

Detailed Experimental Protocols

The following sections detail the standardized methodologies for the two primary preclinical screening models used to characterize this compound's anticonvulsant profile.

Maximal Electroshock (MES) Test Protocol

Principle: This test evaluates the ability of a compound to prevent the spread of seizures when neuronal circuits are maximally activated by an electrical stimulus.[9] The endpoint is the abolition of the tonic hindlimb extension (THE) phase of the seizure.[9][11]

Methodology:

-

Animals: Male CF-1 mice or Sprague-Dawley rats are commonly used.[9] Animals are acclimated for at least 3-4 days prior to testing.[16]

-

Drug Administration: The test compound (this compound) or vehicle is administered via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the test to ensure peak effect.

-

Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas to minimize discomfort.[9][16] Corneal electrodes are then placed on the eyes.

-

Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered using an electroconvulsive shock generator.[9][16]

-

Observation and Endpoint: The animal is observed for the presence or absence of a tonic hindlimb extension. Abolition of this response is considered protection.[9]

-

Data Analysis: The ED₅₀ is calculated from the dose-response data, representing the dose at which 50% of the animals are protected.

Subcutaneous Pentylenetetrazol (s.c. PTZ) Test Protocol

Principle: This test evaluates a compound's ability to raise the seizure threshold against a chemical convulsant, predicting efficacy against clonic or myoclonic seizures.[17] The endpoint is the absence of a minimal clonic seizure.

Methodology:

-

Animals: Male CF-1 mice are commonly used.[17]

-

Drug Administration: The test compound or vehicle is administered at a predetermined time before PTZ injection.

-

PTZ Injection: A standardized convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.[17]

-

Observation: Animals are placed in individual observation cages and monitored for 30 minutes for the presence of a seizure.[17]

-

Endpoint: The endpoint is defined as the absence of a clonic seizure, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting at least 3-5 seconds.[17] An animal not exhibiting this behavior is considered protected.[17]

-

Data Analysis: The ED₅₀ is calculated from the dose-response data, representing the dose that protects 50% of the animals from clonic convulsions.

Conclusion

The preclinical profile of this compound, driven primarily by its active metabolite MHD, demonstrates potent efficacy in preventing seizure spread in models of generalized tonic-clonic seizures. Its primary mechanism, the use-dependent blockade of voltage-gated sodium channels, is well-established and accounts for this robust activity. While less potent in chemoconvulsant models, its overall profile in preclinical studies strongly supports its clinical utility as a first-line therapy for partial-onset and secondarily generalized tonic-clonic seizures. The favorable metabolic pathway, which avoids auto-induction and the formation of epoxide metabolites seen with carbamazepine, further solidifies its position as a refined therapeutic agent in the management of epilepsy.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. verification.fda.gov.ph [verification.fda.gov.ph]

- 5. This compound: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound: preclinical anticonvulsant profile and putative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 10. Chronic Treatment with this compound Attenuates Its Anticonvulsant Effect in the Maximal Electroshock Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 12. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of lamotrigine, this compound and topiramate on cognitive functions and oxidative stress in PTZ-kindled mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticonvulsant action of this compound, hydroxycarbamazepine, and carbamazepine against metrazol-induced motor seizures in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

Oxcarbazepine in the Treatment of Bipolar Disorder: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxcarbazepine, an anticonvulsant drug, has been investigated as a potential treatment for bipolar disorder, primarily as an alternative to carbamazepine (B1668303) with a potentially more favorable side-effect profile. This technical guide provides an in-depth overview of the research on this compound for bipolar disorder, focusing on its mechanism of action, clinical efficacy, and the methodologies of key clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of the current state of knowledge and to inform future research and development efforts. While not FDA-approved for bipolar disorder, its off-label use and investigation in clinical trials have provided valuable data.[1][2][3]

Mechanism of Action

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels (VGSCs) in the brain.[1][4][5] This action is primarily mediated by its active metabolite, 10-monohydroxy derivative (MHD).[4] By binding to the inactive state of the VGSC, this compound and its metabolite inhibit high-frequency repetitive neuronal firing, which is thought to contribute to the mood-stabilizing effects in bipolar disorder.[1][4]

While the blockade of VGSCs is the principal mechanism, research also suggests other potential pathways through which this compound may exert its effects:

-

Modulation of other ion channels: There is evidence to suggest that this compound may also influence voltage-gated potassium and calcium channels, further contributing to the stabilization of neuronal membranes.[4]

-

Neurotrophic factor modulation: Studies have indicated that this compound treatment may increase the levels of brain-derived neurotrophic factor (BDNF) in patients with bipolar mania.[6] BDNF is a key molecule involved in neuronal survival, growth, and synaptic plasticity, and its dysregulation has been implicated in the pathophysiology of bipolar disorder.

Signaling Pathway of this compound

Caption: Proposed mechanism of action of this compound in bipolar disorder.

Clinical Trials: Efficacy and Experimental Protocols

The efficacy of this compound in bipolar disorder has been evaluated in various clinical trials, including studies on acute mania, maintenance treatment, and adjunctive therapy. The results have been mixed, with some studies suggesting potential benefits, particularly in acute mania, while others have not found significant superiority over placebo.[2][7]

Data Presentation: Summary of Key Clinical Trials

| Study | Phase/Indication | N | Dosage | Primary Outcome Measure | Key Findings |

| Wagner et al. (2006) [7] | Acute Mania/Mixed Episodes (Children & Adolescents) | 116 | Flexibly dosed (max 900-2400 mg/day) | Change in Young Mania Rating Scale (YMRS) score | No significant difference between this compound and placebo in improving YMRS scores. |

| Vieta et al. (2008) [8] | Maintenance Treatment (Adjunctive to Lithium) | 55 | Flexibly dosed | Time to recurrence of any mood episode | No significant difference in time to recurrence between this compound and placebo groups. A trend for fewer depressive episodes in the this compound group was observed. |

| Ghaemi et al. (2003) | Refractory Bipolar Disorder (Open-label) | 42 | Mean dose: 1056.6 mg/day | Clinical Global Impressions-Improvement (CGI-I) score | 57% of patients were moderately to markedly improved. |

| Mishra et al. (2017) [6] | Bipolar Mania | 25 | 600-900 mg/day | Change in serum BDNF levels | Significant increase in serum BDNF levels after 4 weeks of this compound monotherapy. |

Experimental Protocols

-

Objective: To evaluate the efficacy and safety of this compound monotherapy for acute manic or mixed episodes in children and adolescents.

-

Study Design: A 7-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

-

Participants: 116 outpatients aged 7-18 years with a DSM-IV diagnosis of bipolar I disorder, current manic or mixed episode, and a YMRS score ≥ 20.

-

Intervention:

-

Titration Phase (3 weeks): this compound was initiated at 300 mg/day and titrated up to a maximum of 2400 mg/day based on clinical response and tolerability.

-

Maintenance Phase (4 weeks): The dose achieved at the end of the titration phase was maintained.

-

-

Primary Efficacy Measure: Change from baseline to endpoint in the total score of the Young Mania Rating Scale (YMRS).

-

Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the change in YMRS scores between the this compound and placebo groups, with baseline YMRS score as a covariate.

-

Objective: To assess the prophylactic efficacy and long-term tolerability of this compound as an adjunctive treatment to lithium in patients with bipolar I and II disorder.

-

Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

-

Participants: 55 outpatients with a DSM-IV diagnosis of bipolar I or II disorder, who were in remission but had at least two mood episodes in the previous year. All patients were on maintenance treatment with lithium.

-

Intervention: Patients were randomly assigned to receive either this compound (titrated to a target dose of 1200 mg/day) or placebo, in addition to their ongoing lithium treatment.

-

Primary Efficacy Measure: Time to the first recurrence of any mood episode (manic, hypomanic, mixed, or depressive).

-

Statistical Analysis: Survival analysis (Kaplan-Meier curves and log-rank test) was used to compare the time to recurrence between the two groups.

-

Objective: To evaluate the effectiveness and tolerability of adjunctive this compound in outpatients with bipolar disorder who had not responded adequately to other mood stabilizers.

-

Study Design: A retrospective chart review of naturalistic treatment.

-

Participants: 42 outpatients with a DSM-IV diagnosis of bipolar disorder (I, II, or NOS) who had received this compound.

-

Intervention: this compound was added to the existing medication regimen. Dosing was determined by the treating clinician.

-

Primary Efficacy Measure: Clinical Global Impressions-Improvement (CGI-I) scale score. A score of 1 (very much improved) or 2 (much improved) was considered a positive response.

-

Statistical Analysis: Descriptive statistics were used to summarize the response rates and side effects.

-

Objective: To evaluate the change in serum BDNF levels with this compound monotherapy in patients with bipolar mania.

-

Study Design: A 4-week, open-label, prospective interventional study.

-

Participants: 25 patients with a diagnosis of bipolar mania and a YMRS score > 20, and 25 healthy controls.

-

Intervention: Patients received this compound monotherapy, initiated at 600 mg/day and increased to 900 mg/day after one week.

-

Primary Outcome Measure: Change in serum BDNF levels from baseline to 4 weeks.

-

Secondary Outcome Measure: Change in YMRS score.

-

Methodology: Serum BDNF levels were measured using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Statistical Analysis: Student's t-test was used to compare baseline BDNF levels between patients and controls, and paired t-test was used to assess the change in BDNF and YMRS scores within the patient group.

Experimental Workflow Visualization

A common workflow for a randomized controlled clinical trial can be visualized to understand the progression of participants through the study. The following diagram illustrates a typical workflow based on the CONSORT (Consolidated Standards of Reporting Trials) statement.

Caption: CONSORT flow diagram for a typical randomized controlled trial.

Conclusion and Future Directions

The research on this compound for the treatment of bipolar disorder presents a mixed but intriguing picture. While large, placebo-controlled trials have not consistently demonstrated its efficacy, particularly in the maintenance phase and in pediatric populations, open-label studies and some controlled trials suggest potential benefits in the management of acute mania. The favorable side-effect profile of this compound compared to carbamazepine continues to make it an area of interest.

Future research should focus on several key areas:

-

Well-powered, randomized controlled trials: Larger and more methodologically rigorous studies are needed to definitively establish the efficacy of this compound in different phases of bipolar disorder, both as monotherapy and as an adjunctive agent.

-

Biomarker identification: Further investigation into the effects of this compound on neurotrophic factors like BDNF could help identify potential biomarkers to predict treatment response.

-

Subgroup analysis: Identifying specific subgroups of patients with bipolar disorder who may be more likely to respond to this compound could lead to more personalized treatment approaches.

-

Head-to-head comparisons: Direct comparisons with other established mood stabilizers would provide a clearer understanding of the relative efficacy and tolerability of this compound.

By addressing these research gaps, the scientific community can better delineate the role of this compound in the therapeutic armamentarium for bipolar disorder.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound in bipolar disorder: a critical review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in the treatment of bipolar disorder: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 6. Effect of this compound on Serum Brain Derived Neurotrophic Factor in Bipolar Mania: An Exploratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A double-blind, randomized, placebo-controlled trial of this compound in the treatment of bipolar disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A double-blind, randomized, placebo-controlled prophylaxis trial of this compound as adjunctive treatment to lithium in the long-term treatment of bipolar I and II disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxcarbazepine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Executive Summary

Oxcarbazepine, a second-generation antiepileptic drug, represents a significant advancement over its predecessor, carbamazepine, offering a comparable efficacy profile with improved tolerability. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs. By examining key structural modifications and their impact on anticonvulsant activity, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery and optimization efforts in the field of anticonvulsant therapeutics. This guide includes a detailed overview of the mechanism of action, quantitative analysis of anticonvulsant activity through structured data tables, explicit experimental protocols for key biological assays, and visualizations of critical pathways and workflows.

Introduction: The Chemical Architecture of Anticonvulsant Efficacy

This compound (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) is a structural analog of carbamazepine, distinguished by the addition of a keto group at the 10-position of the dibenzazepine (B1670418) nucleus. This seemingly minor modification has profound implications for its metabolic profile, reducing the formation of epoxide metabolites associated with some of carbamazepine's adverse effects. The anticonvulsant activity of this compound is primarily mediated by its active metabolite, a 10-monohydroxy derivative (MHD), also known as licarbazepine.

The core pharmacophore of this compound and its analogs consists of three key features:

-

The Dibenz[b,f]azepine Core: This tricyclic system provides the foundational scaffold necessary for interaction with the biological target.

-

The 5-Carboxamide Group: This functional group is crucial for the anticonvulsant activity.

-

The 10-Position: Modifications at this position significantly influence the compound's potency, metabolic stability, and overall pharmacological profile.

Mechanism of Action: Targeting Neuronal Excitability

The primary mechanism of action for this compound and its active metabolite, MHD, is the blockade of voltage-gated sodium channels (VGSCs).[1] By binding to the inactivated state of these channels, they inhibit high-frequency repetitive neuronal firing, a hallmark of seizure activity.[1] This stabilization of the inactivated state prevents the return of the channel to the resting state, thereby reducing the number of available channels that can open in response to depolarization and dampening the propagation of epileptic discharges.

Furthermore, evidence suggests that modulation of other ion channels may contribute to the anticonvulsant effects of this compound and its derivatives. These secondary mechanisms may include interactions with voltage-gated calcium and potassium channels.

References

Oxcarbazepine: A Technical Guide to Off-Label Applications in Neurological Disorders

Introduction

Oxcarbazepine is an anticonvulsant medication, a 10-keto derivative of carbamazepine (B1668303), that is FDA-approved for the treatment of partial seizures in adults and children with epilepsy.[1][2] It is available in both immediate-release and extended-release oral formulations.[1] Beyond its primary indication, this compound has garnered significant interest for its off-label applications in a variety of neurological and psychiatric conditions. This technical guide provides an in-depth review of the evidence, experimental protocols, and underlying mechanisms for the off-label use of this compound in neurological disorders, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism of action of this compound and its active metabolite, licarbazepine (B1675244) (also known as monohydroxy metabolite or MHD), involves the blockade of voltage-gated sodium channels.[1][3] This action stabilizes hyperexcited neuronal membranes, inhibits high-frequency repetitive neuronal firing, and reduces the propagation of synaptic impulses.[1][3] By binding to and inhibiting these sodium channels, this compound reduces their hyperactivity, which is a key factor in the pathophysiology of conditions like epilepsy and neuropathic pain.[3] While its primary effect is on sodium channels, there is some evidence to suggest that this compound may also modulate voltage-gated potassium and calcium channels, which could further contribute to its therapeutic effects by reducing the release of excitatory neurotransmitters.[3][4]

Off-Label Neurological Applications

Trigeminal Neuralgia and Other Neuropathic Pain

This compound is frequently used off-label as a first-line or second-line treatment for trigeminal neuralgia, a condition characterized by severe, sudden facial pain.[5][6] Its efficacy is considered comparable to carbamazepine but with potentially better tolerability.[5][7] The rationale for its use in neuropathic pain stems from the overlap in the pathophysiological mechanisms between epilepsy and neuropathic pain, both involving neuronal hyperexcitability.[8]

Quantitative Data: Efficacy and Dosage in Neuropathic Pain

| Condition | Study Type | Key Finding | Dosage Range (per day) | Reference |

| Trigeminal Neuralgia | Retrospective | 90.9% initial responder rate with this compound. | 600 - 1800 mg | [5][7] |

| Trigeminal Neuralgia | Efficacy Study | Excellent therapeutic response in all 6 patients refractory to carbamazepine. | 1200 - 2400 mg | [9] |

| Diabetic Neuropathy | Off-label Dosing | General recommendation for initial and target doses. | 150 - 1200 mg | [10] |

| General Neuropathy | Off-label Dosing | Initial and adjusted dosing recommendations. | 300 - 2000 mg | [10] |

Experimental Protocols

-

Study on Intractable Trigeminal Neuralgia: A study involving six patients with trigeminal neuralgia refractory to carbamazepine assessed the efficacy of this compound over six months.[9] The dosage was titrated to achieve an effective therapeutic response, with pain control correlated with serum concentrations of this compound and its active metabolite, 10-OH-carbazepine. The effective daily dose range was observed to be 1200-2400 mg, corresponding to a serum concentration of 50-110 µmol/L of 10-OH-carbazepine.[9]

-

Retrospective Real-World Study: A large retrospective study analyzed the effectiveness and tolerability of carbamazepine and this compound in 354 patients with classical, secondary, and idiopathic trigeminal neuralgia.[7] The initial proportion of responders was 90.9% for this compound. The study also highlighted that side effects were less frequent with this compound (30.3%) compared to carbamazepine (43.6%).[7]

Bipolar Disorder

This compound has been used off-label as a mood stabilizer in bipolar disorder, often for patients who have not responded to or cannot tolerate other treatments.[2][11] The American Psychiatric Association guidelines consider it an alternative to lithium or valproate.[12] However, the evidence for its efficacy is mixed, with some studies suggesting it is "probably effective" for mania, while data for bipolar depression is weaker.[12][13]

Quantitative Data: Efficacy in Bipolar Disorder

| Study Population | Study Design | Key Finding | Dosage Range (per day) | Reference |

| Children & Adolescents (Mania) | Placebo-controlled | No significant difference from placebo on Young Mania Rating Scale. Response rate: 42% (OXC) vs. 26% (placebo). | Not specified | [13] |

| Adults (General) | Off-label Dosing | Recommended initial and maximum doses for mood stabilization. | 300 - 2400 mg | [10] |

| Adults (Maintenance) | Systematic Review | Insufficient evidence from methodologically rigorous trials to support use in maintenance treatment. | N/A | [14] |

Experimental Protocols

-

Placebo-Controlled Trial in Youth Mania: A study randomized 116 children and adolescents (ages 7-18) with manic or mixed episodes to receive either this compound or a placebo. The primary outcome was the change in the Young Mania Rating Scale score. While the difference between groups was not statistically significant, a higher percentage of responders (50% improvement in scores) was observed in the this compound group (42%) compared to the placebo group (26%).[13]

Alcohol Withdrawal Syndrome (AWS)

This compound has been explored as an alternative to benzodiazepines for managing alcohol withdrawal syndrome, aiming to prevent complications like seizures and delirium tremens.[15] The rationale is based on its anticonvulsant properties, which can suppress the central nervous system hyperexcitability associated with alcohol withdrawal.[16] Studies suggest it may have a better safety profile and lower addictive potential than traditional treatments.[15]

Quantitative Data: Efficacy in Alcohol Withdrawal

| Comparison Group | Study Population | Key Finding | Reference |

| Benzodiazepines | 42 patients with AWS | OXC was equally efficient in preventing epileptic complications and reducing withdrawal symptoms, with fewer adverse events (p < 0.001). | [15] |

| Carbamazepine | 29 patients with AWS | The this compound group showed a significant decrease in withdrawal symptoms and reported significantly less 'craving for alcohol'. | [17] |

| Placebo | 50 inpatients with AWS | No significant differences were found in the need for rescue medication (clomethiazole) or decrease of withdrawal symptoms. | [18] |

Experimental Protocols

-

Comparative Study vs. Benzodiazepines: A study compared 42 patients treated with this compound against 42 patients treated with benzodiazepines during alcohol detoxification. The study evaluated the prevention of epileptic complications and the reduction in withdrawal symptoms, finding both treatments to be equally effective, though this compound was associated with fewer adverse events.[15]

-

Single-Blind Randomized Pilot Study vs. Carbamazepine: In this study, 29 patients undergoing alcohol withdrawal therapy were randomized to receive either this compound or carbamazepine. The results indicated that the this compound group experienced a more significant reduction in withdrawal symptoms and alcohol cravings compared to the carbamazepine group.[17]

Restless Legs Syndrome (RLS) and Sleep-Related Leg Cramps

Case reports and small studies have suggested that this compound may be effective in treating Restless Legs Syndrome (RLS) and sleep-related leg cramps (SRLC).[19][20] Anticonvulsants are one of the medication classes used for RLS.[21] However, evidence is limited, and major clinical practice guidelines do not currently recommend this compound for RLS.[22]

Quantitative Data: Efficacy in RLS and Leg Cramps

| Condition | Study Type | Key Finding | Dosage (per day) | Reference |

| Restless Legs Syndrome | Case Series (3 patients) | Complete remission of RLS symptoms reported. | 300 - 600 mg | [23] |

| Sleep-Related Leg Cramps | Retrospective Study (20 patients) | 95% of patients achieved clinical effectiveness. | 150 mg | [20] |

Experimental Protocols

-

Retrospective Study on Sleep-Related Leg Cramps: This study analyzed the clinical outcomes of 20 patients prescribed this compound for nocturnal leg cramps.[20] An initial dose of 150 mg once daily at bedtime was administered. Clinical effectiveness was measured using the Clinical Global Impression Scale, with 19 out of 20 patients showing improvement at this low dose without adverse effects.[20]

Other Investigated Neurological Conditions

-

Sydenham Chorea: A report on four children (ages 8-13) with Sydenham chorea showed symptoms improved by over 50% after the first dose of this compound and resolved completely within a week at an increased dose.[1]

-

Severe Acquired Brain Injury: In a retrospective study of children with frontal-lobe damage and irritable/reactive presentations, approximately half showed improvement with a median this compound dose of 975 mg.[1]

-

Anxiety: While not FDA-approved for anxiety, some patient reviews report positive experiences.[24][25] A retrospective chart review of 507 children found that over 80% achieved at least maintenance control of symptoms including anxiety.[26]

Safety and Tolerability

Across its various applications, this compound is associated with a range of adverse effects, which are often dose-dependent.[1][2]

Common and Serious Adverse Effects

| Category | Adverse Effects | Reference |

| Common | Dizziness, sedation, headache, ataxia, fatigue, confusion, nausea, vomiting, abnormal gait, blurred or double vision, tremor. | [1][2][27] |

| Serious | Hyponatremia (low blood sodium): Can occur in up to 30% of patients, with severe cases in 8-12%. Risk is highest in the first 3 months. | [1][2][28] |

| Serious Skin Rashes: Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), particularly in individuals of Asian ancestry with the HLA-B*1502 allele. | [28][29] | |

| Suicidal Ideation and Behavior: A risk associated with many anticonvulsant medications. | [25][27][28] | |

| Allergic Reactions: Including anaphylaxis, angioedema, and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS). | [27][28] |

Clinicians should monitor serum sodium concentrations, especially during the initial months of therapy.[1] Gradual dose titration is recommended to improve tolerability, and the medication should be tapered slowly upon discontinuation to avoid withdrawal seizures or relapse of the underlying condition.[1][29]

This compound demonstrates considerable utility in a range of off-label neurological applications beyond its approved indication for epilepsy. Strong evidence supports its use in trigeminal neuralgia, with promising, albeit less definitive, data for its role in managing alcohol withdrawal syndrome and certain other neuropathic pain conditions. Its application in bipolar disorder and restless legs syndrome requires further investigation through large-scale, methodologically rigorous clinical trials to establish clear efficacy and define its therapeutic niche. The favorable side-effect profile of this compound compared to its predecessor, carbamazepine, makes it an attractive alternative. Future research should focus on placebo-controlled trials for these off-label uses and on identifying biomarkers that may predict patient response, thereby optimizing its use in these challenging neurological disorders.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. drjeremyrussell.com.au [drjeremyrussell.com.au]

- 6. newcastle-hospitals.nhs.uk [newcastle-hospitals.nhs.uk]

- 7. Real-world effectiveness and tolerability of carbamazepine and this compound in 354 patients with trigeminal neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound: a new drug in the management of intractable trigeminal neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reference.medscape.com [reference.medscape.com]

- 11. nami.org [nami.org]

- 12. researchgate.net [researchgate.net]

- 13. psychiatrictimes.com [psychiatrictimes.com]

- 14. This compound in the maintenance treatment of bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 15. imrpress.com [imrpress.com]

- 16. tandfonline.com [tandfonline.com]

- 17. This compound versus carbamazepine in the treatment of alcohol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. This compound treatment of restless legs syndrome: three case reports. | Semantic Scholar [semanticscholar.org]

- 20. Efficacy of this compound for Sleep-Related Leg Cramps: A Retrospective Study [e-jsm.org]

- 21. This compound treatment of restless legs syndrome: three case reports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. droracle.ai [droracle.ai]

- 23. researchgate.net [researchgate.net]

- 24. drugs.com [drugs.com]

- 25. This compound (Trileptal): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]

- 26. Utility of this compound in the treatment of childhood and adolescent psychiatric symptoms - PMC [pmc.ncbi.nlm.nih.gov]